methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
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Overview
Description
Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction . This method can be adapted for the synthesis of spiroindole derivatives by selecting suitable starting materials and reaction conditions.
Industrial Production Methods
Industrial production of such spirocyclic compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and minimizing the use of hazardous reagents. The specific industrial methods for methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the indole or cyclopropane rings.
Scientific Research Applications
Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their function. The exact molecular pathways and targets depend on the specific biological activity being studied. For example, spirocyclic compounds have been shown to inhibit microtubule assembly and interact with muscarinic serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-2-ones: These compounds share a spirocyclic structure with an indole moiety and have been studied for their anticancer properties.
Spirooxindoles: These compounds feature a spirocyclic oxindole structure and are known for their broad spectrum of biological activities.
Uniqueness
Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its specific combination of a cyclopropane ring and an indole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
methyl N-spiro[1H-indole-3,1'-cyclopropane]-2-ylidenesulfamate |
InChI |
InChI=1S/C11H12N2O3S/c1-16-17(14,15)13-10-11(6-7-11)8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
JVUWBUNSEKXPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1 |
Origin of Product |
United States |
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